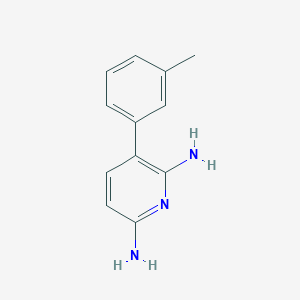

3-(m-Tolyl)pyridine-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(m-Tolyl)pyridine-2,6-diamine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a m-tolyl group at the 3-position and amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)pyridine-2,6-diamine can be achieved through several methods. One common approach involves the Suzuki coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative of m-tolyl with a halogenated pyridine derivative under mild conditions . Another method involves the Ullmann coupling reaction , which uses copper catalysts to couple aryl halides with pyridine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic coupling reactions . These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(m-Tolyl)pyridine-2,6-diamine as an anticancer agent. The compound's structure suggests it may inhibit specific kinases involved in cancer progression. For instance, similar pyridine derivatives have been shown to act as inhibitors of the FMS-like Tyrosine Kinase 3 (FLT3), which is a validated target for acute myeloid leukemia (AML) treatment. Compounds designed with pyridine scaffolds have demonstrated selectivity and potency against FLT3, indicating that this compound may exhibit similar properties .

Antimicrobial Properties

Compounds with structural similarities to this compound have been evaluated for their antimicrobial activities. Research indicates that such compounds can effectively inhibit bacterial growth and may be developed into new antibiotics. The presence of the m-tolyl group enhances lipophilicity, which is critical for membrane penetration in microbial cells.

Synthetic Intermediates

This compound can serve as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of other pyridine derivatives through nucleophilic substitution reactions or cyclization processes .

Ligands in Coordination Chemistry

The compound has potential applications as a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure. Such ligands can form stable complexes with metal ions, which are useful in catalysis and materials science . The coordination properties of pyridine derivatives are well-documented and suggest that this compound could be explored further in this context.

Functional Materials

In material science, the incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Research into similar compounds indicates their potential as additives that improve performance characteristics in polymers used for various applications .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Anticancer agents | Potential FLT3 inhibitors; structure-based design |

| Antimicrobial activity | Effective against bacterial growth | |

| Neuroprotective effects | Modulation of neurotransmitter systems | |

| Chemical Synthesis | Synthetic intermediates | Valuable for complex molecule synthesis |

| Ligands in coordination chemistry | Stable complexes with metal ions | |

| Material Science | Functional materials | Enhances thermal stability and mechanical properties |

Case Studies

- FLT3 Inhibition Study : A study on pyrimidine-based inhibitors demonstrated that compounds with similar structures to this compound effectively inhibited FLT3 with low IC50 values (around 13 nM), suggesting strong therapeutic potential against AML .

- Antimicrobial Evaluation : Research on related pyridine derivatives showed significant antimicrobial activity against various pathogens, indicating that this compound could be developed into a novel antibiotic.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)pyridine-2,6-diamine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

2,6-Diaminopyridine: Similar in structure but lacks the m-tolyl group, resulting in different chemical properties and reactivity.

3-(p-Tolyl)pyridine-2,6-diamine: Similar but with a p-tolyl group instead of m-tolyl, leading to variations in electronic and steric effects.

2,6-Diaminopyrimidine: Contains a pyrimidine ring instead of pyridine, which alters its chemical behavior and applications.

Uniqueness

3-(m-Tolyl)pyridine-2,6-diamine is unique due to the presence of the m-tolyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Biological Activity

3-(m-Tolyl)pyridine-2,6-diamine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyridine ring substituted with an m-tolyl group and two amino groups, exhibits various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3. The presence of the m-tolyl group enhances its lipophilicity, which may contribute to its biological activity. The amino groups at positions 2 and 6 on the pyridine ring are critical for interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Ligand Binding: The compound may act as a ligand that interacts with various metal centers in biological systems, facilitating electron transfer reactions crucial for catalytic processes.

- Kinase Inhibition: Similar compounds have shown potential as inhibitors of specific kinases. For instance, derivatives of pyridine have been identified as selective inhibitors of the FLT3 kinase, which is relevant in cancer therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Some derivatives of this compound have demonstrated efficacy against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Analogous compounds have been evaluated for their ability to inhibit tumor cell proliferation. For example:

- FLT3 Kinase Inhibition: Compounds similar to this compound have shown IC50 values in the low nanomolar range against FLT3 kinase, indicating strong inhibitory effects on cancer cell lines driven by FLT3 mutations .

- Cell Line Studies: In vitro studies have revealed that certain analogs can significantly reduce cell viability in cancer cell lines while sparing normal cells, highlighting their selective toxicity against tumors .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Properties

IUPAC Name |

3-(3-methylphenyl)pyridine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-2-4-9(7-8)10-5-6-11(13)15-12(10)14/h2-7H,1H3,(H4,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUJPLUSRFZJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=C(C=C2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.